

# G150: A Potent and Specific Inhibitor of Human cGAS

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## Compound of Interest

Compound Name: G150

Cat. No.: B2625845

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## A Comparative Guide to Validating the Inhibitory Effect of **G150** on the cGAS-STING Pathway

For researchers in immunology, inflammation, and drug discovery, the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway represents a critical signaling cascade in the innate immune system. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making cGAS an attractive therapeutic target. **G150** has emerged as a highly potent and specific small-molecule inhibitor of human cGAS (h-cGAS), offering a valuable tool for studying and potentially treating these conditions. This guide provides a comparative analysis of **G150** with other known cGAS inhibitors, supported by experimental data and detailed protocols for validation.

## Performance Comparison of cGAS Inhibitors

**G150** demonstrates sub-micromolar inhibitory activity against human cGAS in both biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values for **G150** and other frequently studied cGAS inhibitors.

Inhibitor	Assay Type	Species	Cell Line/System	IC50	Citations
G150	Biochemical	Human	Recombinant h-cGAS	10.2 nM	<a href="#">[1]</a>
Cellular (IFNB1 mRNA)	Human	THP-1	1.96 $\mu$ M	<a href="#">[1]</a>	
Cellular (CXCL10 mRNA)	Human	THP-1	~8 $\mu$ M	<a href="#">[1]</a>	
Cellular (IFNB1 mRNA)	Human	Primary Macrophages	$\leq 1$ $\mu$ M	<a href="#">[1]</a>	
RU.521	Biochemical	Mouse	Recombinant m-cGAS	110 nM	<a href="#">[2]</a>
Cellular	Mouse	Mouse Macrophages	0.70 $\mu$ M	<a href="#">[2]</a>	
Cellular	Human	THP-1	~0.8 $\mu$ M	<a href="#">[3]</a>	
G140	Biochemical	Human	Recombinant h-cGAS	14.0 nM	<a href="#">[1]</a>
Biochemical	Mouse	Recombinant m-cGAS	442 nM	<a href="#">[1]</a>	
Cellular (IFNB1 mRNA)	Human	THP-1	1.70 $\mu$ M	<a href="#">[1]</a>	
Cellular (IFNB1 mRNA)	Human	Primary Macrophages	$\leq 1$ $\mu$ M	<a href="#">[1]</a>	
CU-32	Cellular	Human	THP-1	0.66 $\mu$ M	<a href="#">[4]</a>

CU-76

Cellular

Human

THP-1

0.27  $\mu$ M[\[4\]](#)

## Experimental Protocols

Accurate validation of a cGAS inhibitor's efficacy is paramount. Below are detailed methodologies for key experiments.

### In Vitro Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the production of cGAMP, the enzymatic product of cGAS, in a high-throughput format.

Materials:

- Recombinant human cGAS (h-cGAS)
- ATP and GTP substrates
- Double-stranded DNA (dsDNA) activator (e.g., Herring Testis DNA)
- Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- **G150** and other test inhibitors
- TR-FRET detection reagents (Europium-labeled anti-cGAMP antibody and a fluorescently labeled cGAMP tracer)
- 384-well assay plates

Procedure:

- Prepare serial dilutions of the inhibitor (e.g., **G150**) in DMSO and then dilute in assay buffer.
- In a 384-well plate, add the diluted inhibitor.
- Add a mixture of h-cGAS and dsDNA to each well.

- Initiate the enzymatic reaction by adding a mixture of ATP and GTP.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding EDTA.
- Add the TR-FRET detection reagents (anti-cGAMP-Eu and fluorescent cGAMP tracer).
- Incubate at room temperature to allow for antibody-antigen binding.
- Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~665 nm and ~615 nm).
- Calculate the ratio of the two emission signals and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Cellular Assay: Inhibition of Cytokine mRNA Expression in THP-1 Cells

This assay assesses the ability of an inhibitor to block the downstream signaling of cGAS activation in a relevant human immune cell line.

Materials:

- THP-1 monocytic cell line
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Transfection reagent (e.g., Lipofectamine)
- dsDNA (e.g., Herring Testis DNA)
- **G150** and other test inhibitors
- RNA extraction kit
- qRT-PCR reagents (reverse transcriptase, primers for IFNB1, CXCL10, and a housekeeping gene like GAPDH)

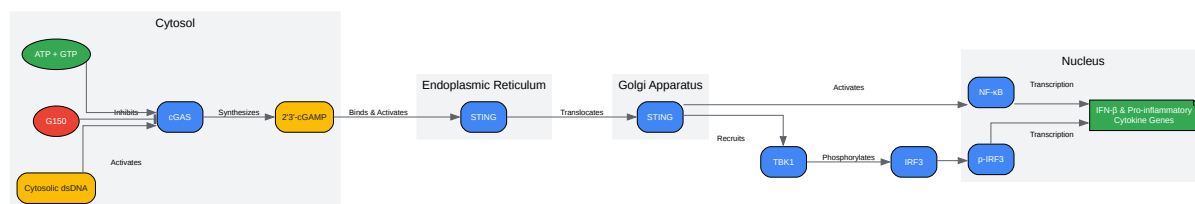
- 96-well cell culture plates

Procedure:

- Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours.
- Pre-treat the differentiated THP-1 cells with serial dilutions of the inhibitor (e.g., **G150**) for 1-2 hours.
- Prepare a complex of dsDNA and a transfection reagent according to the manufacturer's protocol.
- Add the dsDNA-transfection reagent complex to the cells to stimulate the cGAS pathway.
- Incubate the cells for a specified time (e.g., 4-6 hours) to allow for gene expression.
- Lyse the cells and extract total RNA using a suitable kit.
- Perform reverse transcription to synthesize cDNA.
- Quantify the relative mRNA levels of IFNB1, CXCL10, and the housekeeping gene using qRT-PCR.
- Normalize the expression of the target genes to the housekeeping gene and calculate the fold change relative to the untreated control.
- Determine the cellular IC50 value by plotting the normalized gene expression against the inhibitor concentration.

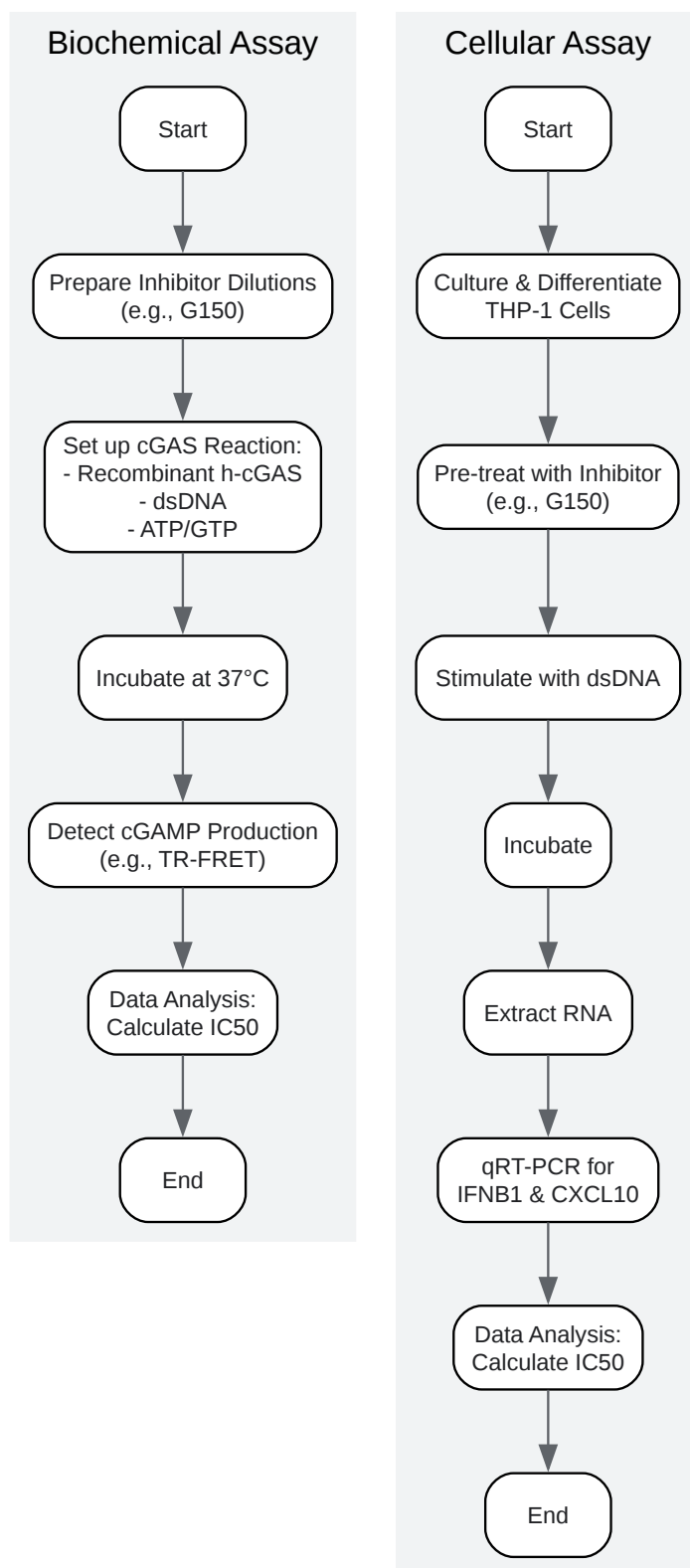
## Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.



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Caption: The cGAS-STING signaling pathway.



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